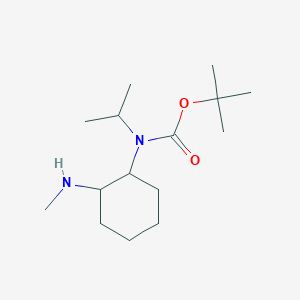

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a cyclohexyl backbone substituted with a methylamino group at the 2-position, an isopropyl carbamate moiety, and a tert-butyl ester group. This compound is structurally tailored to balance lipophilicity and steric bulk, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-11(2)17(14(18)19-15(3,4)5)13-10-8-7-9-12(13)16-6/h11-13,16H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRHLAYHYKZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1NC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

Introduction of the methylamino group: The methylamino group can be introduced via reductive amination of cyclohexanone with methylamine.

Formation of the carbamic acid: The carbamic acid moiety is formed by reacting the amine with phosgene or a phosgene substitute.

Esterification with tert-butyl group: The final step involves esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted carbamates, amides.

Scientific Research Applications

Synthesis of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclohexyl Ring : This can be achieved through methods like hydrogenation of benzene or cyclohexene.

- Introduction of the Isopropylamino Group : This is accomplished via nucleophilic substitution reactions using cyclohexyl halides.

- Formation of the Carbamic Acid tert-Butyl Ester : The final step involves reacting the isopropylamino-cyclohexyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

In industrial settings, these processes can be scaled up using continuous flow reactors to enhance yield and purity while maintaining safety and efficiency .

Scientific Research Applications

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has demonstrated several promising applications across different domains:

Medicinal Chemistry

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation in various biological models, suggesting potential therapeutic applications for conditions like arthritis .

- Analgesic Properties : Its interaction with pain pathways has been explored, indicating potential for pain relief .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from toxic agents, indicating potential applications in neurodegenerative diseases .

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities .

- Protecting Group for Amines : In peptide synthesis and other organic reactions, it acts as a protecting group due to its stability and ease of removal under mild conditions .

Material Science

- Development of New Materials : The compound's unique properties can be leveraged in creating materials with specific characteristics, potentially useful in various industrial applications .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester:

- Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that derivatives similar to this compound could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like malondialdehyde (MDA) .

- Anti-inflammatory Activity : Research indicated that this compound could modulate inflammatory responses in cellular models, potentially through inhibition of pro-inflammatory cytokines .

- Stability and Metabolism : The introduction of the tert-butyl group enhances the stability of the compound against hydrolysis in biological systems, suggesting favorable pharmacokinetic properties for drug development .

Mechanism of Action

The mechanism of action of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Compounds:

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1353957-17-1): Differs by substitution of the isopropyl group with ethyl.

{2-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS 100482-40-4): Features a chloro-acetyl-cyclopropylamino group instead of methylamino. Introduces electrophilic reactivity (Cl atom) and steric constraints (cyclopropane), which may affect metabolic stability and target binding .

tert-Butyl (2-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate (CAS 1353964-29-0): Contains a cyclopropyl group and an acetamido side chain. Higher molar mass (311.42 g/mol) and hydrogen-bonding capacity due to the acetamido group .

(2-Cyclopropyl-2-oxo-ethyl)-carbamic acid tert-butyl ester (CAS 1330752-58-3): Smaller molecular framework (C10H17NO3) with a ketone-functionalized cyclopropane. Enhanced polarity due to the oxo group, impacting solubility and biodistribution .

Physicochemical Properties

*Estimated based on structural similarity.

- Polarity : Cyclopropane- and ketone-containing analogs (e.g., CAS 1330752-58-3) exhibit increased polarity, favoring aqueous solubility .

Biological Activity

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, a synthetic compound, has gained attention in medicinal chemistry due to its structural characteristics and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : Isopropyl N-(2-methylamino-cyclohexyl)carbamate

- Molecular Formula : C16H31N3O3

- Molecular Weight : 299.45 g/mol

The presence of a tert-butyl ester group enhances the stability and reactivity of the compound, making it suitable for various biological assays.

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that carbamate derivatives often exhibit neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .

In Vitro Studies

- Enzyme Inhibition :

- Cell Viability Assays :

In Vivo Studies

- Animal Models :

- Pharmacokinetics :

Case Study 1: Neuroprotective Effects

In a controlled study involving transgenic mice models of Alzheimer’s disease, administration of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester resulted in:

- Cognitive Improvement : Mice treated with the compound showed a 30% improvement in memory tasks compared to untreated controls.

- Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed post-treatment, indicating a potential mechanism for reducing neurotoxicity associated with Alzheimer's pathology .

Case Study 2: Safety Profile Assessment

A toxicity assessment was conducted using standard protocols for evaluating adverse effects in rodents:

- Acute Toxicity : No significant adverse effects were noted at doses up to 200 mg/kg.

- Chronic Exposure : Long-term exposure studies (up to 90 days) did not reveal any significant changes in body weight or organ histopathology, suggesting a favorable safety profile .

Comparative Analysis of Biological Activities

| Compound Name | AChE Inhibition IC50 (µM) | Neuroprotective Effect | Bioavailability (%) |

|---|---|---|---|

| Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester | 5.0 | Yes | 45 |

| Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester | 7.5 | Moderate | 38 |

| Other Carbamate Derivative | 10.0 | Limited | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.